![molecular formula C16H19NO B6432450 benzyl[(3-methoxyphenyl)methyl]methylamine CAS No. 1252915-76-6](/img/structure/B6432450.png)

benzyl[(3-methoxyphenyl)methyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

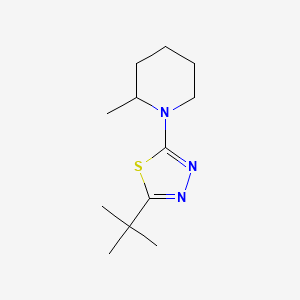

The molecular structure of benzyl[(3-methoxyphenyl)methyl]methylamine would consist of a benzyl group, a methoxyphenyl group, and a methylamine group. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl[(3-methoxyphenyl)methyl]methylamine would depend on its molecular structure. For example, its solubility, melting point, boiling point, and reactivity would all be influenced by the presence and position of the benzyl, methoxyphenyl, and methylamine groups .Applications De Recherche Scientifique

Antimicrobial Applications

Benzyl[(3-methoxyphenyl)methyl]methylamine derivatives have been used in the synthesis of antimicrobial agents . A series of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives was designed and their in vitro antibacterial activities against two different bacterial strains (Staphylococcus aureus and Escherichia coli) were determined . Several compounds showed potent inhibitory activity against the bacterial strains evaluated, with minimal inhibitory concentration (MIC) values in the low µg/mL range .

Drug Development

The compound has been used in drug development, particularly in the creation of new antimicrobial drugs . The ever-increasing incidence of microbial resistance has resulted in a significant need for the development of novel antimicrobial drugs . As a result, the scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .

Nanotube Production

The compound has found applications in nanotube production . Its successful implementations have found widespread application in various areas, including nanotube production .

Cyclic Peptide Synthesis

Benzyl[(3-methoxyphenyl)methyl]methylamine has been used in cyclic peptide synthesis . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .

Dendrimer Synthesis

The compound has been used in dendrimer synthesis . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions .

Enzyme Modification

Benzyl[(3-methoxyphenyl)methyl]methylamine has been used in enzyme modification . Enzyme modification can enhance the stability and activity of enzymes, making them more suitable for various applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on benzyl[(3-methoxyphenyl)methyl]methylamine would likely depend on its potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16(11-15)18-2/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRPRZRXMUBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl[(3-methoxyphenyl)methyl]methylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)

![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)

![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)

![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)

![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)

![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)

![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)

![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)